molecular formula C8H16O2 B14872914 5-(Tert-butyl)tetrahydrofuran-3-ol

5-(Tert-butyl)tetrahydrofuran-3-ol

Cat. No.: B14872914
M. Wt: 144.21 g/mol
InChI Key: ZMSMOSMYEZTYGU-UHFFFAOYSA-N
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Description

5-(Tert-butyl)tetrahydrofuran-3-ol is an organic compound that belongs to the class of tetrahydrofurans It features a tetrahydrofuran ring substituted with a tert-butyl group at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)tetrahydrofuran-3-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,4-diol, under acidic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, leading to the formation of the tetrahydrofuran ring.

Another method involves the use of tert-butyl alcohol as a starting material. The tert-butyl group can be introduced through a series of reactions, including alkylation and subsequent cyclization. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative with a reduced functional group.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce a tetrahydrofuran derivative with a different functional group.

Scientific Research Applications

5-(Tert-butyl)tetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical processes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

5-tert-butyloxolan-3-ol

InChI

InChI=1S/C8H16O2/c1-8(2,3)7-4-6(9)5-10-7/h6-7,9H,4-5H2,1-3H3

InChI Key

ZMSMOSMYEZTYGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(CO1)O

Origin of Product

United States

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